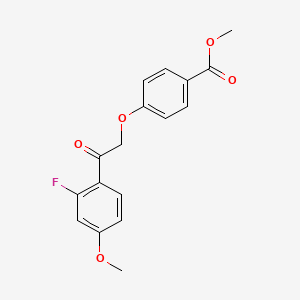
1-(Bromomethyl)naphthalene-7-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)naphthalene-7-carboxaldehyde is an organic compound with the molecular formula C12H9BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a bromomethyl group and a carboxaldehyde group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)naphthalene-7-carboxaldehyde can be synthesized through several methods. One common approach involves the bromination of 1-methylnaphthalene using N-bromosuccinimide (NBS) under photochemical conditions . Another method includes the reaction of 1-naphthalenemethanol with bromine in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)naphthalene-7-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution: Derivatives with new functional groups replacing the bromomethyl group.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
1-(Bromomethyl)naphthalene-7-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)naphthalene-7-carboxaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the aldehyde group can participate in various redox reactions. These properties make it a versatile compound for chemical transformations.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)naphthalene: Similar structure but lacks the carboxaldehyde group.
2-Naphthalenecarboxaldehyde: Similar structure but lacks the bromomethyl group.
Uniqueness: 1-(Bromomethyl)naphthalene-7-carboxaldehyde is unique due to the presence of both the bromomethyl and carboxaldehyde groups on the naphthalene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar counterparts.
Propriétés
Formule moléculaire |
C12H9BrO |
|---|---|
Poids moléculaire |
249.10 g/mol |
Nom IUPAC |
8-(bromomethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H,7H2 |
Clé InChI |
GHRZFWVHOQOKRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)



